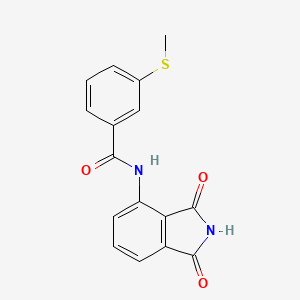

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-(methylsulfanyl)benzamide

Description

This compound features a benzamide core linked to a 1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl group and a methylsulfanyl (SCH₃) substituent at the 3-position of the benzamide ring. The isoindol-dione moiety contributes to hydrogen-bonding capabilities, while the methylsulfanyl group may influence lipophilicity and electronic properties.

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-3-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-22-10-5-2-4-9(8-10)14(19)17-12-7-3-6-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONPXMQIWPLJFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-(methylsulfanyl)benzamide typically involves the reaction of N-(1,3-dioxoisoindolin-4-yl)acetamide with various aliphatic, aromatic, and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This method is advantageous due to its simplicity, high yield, and minimal environmental impact.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of water as a solvent, are often employed to minimize waste and reduce the environmental footprint of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include nucleophiles such as amines and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-(methylsulfanyl)benzamide has diverse applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including its ability to inhibit specific enzymes or pathways involved in disease processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may modulate signaling pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Substituents and Moieties

- Target Compound: Benzamide substituent: 3-(methylsulfanyl). Isoindol-dione variant: 1,3-dioxo group. Molecular weight: Not explicitly provided, but estimated to be ~350–400 g/mol based on analogs .

Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide () :

- Enamine Building Block (C19H11N3O5) (): Benzamide substituent: 2-cyano. Isoindol-dione variant: 1,3-dioxo group. Role: Serves as a synthetic intermediate, where the cyano group facilitates further functionalization .

- Ifébemtinib (): Benzamide substituents: 2-fluoro, 5-methoxy, 4-(trifluoromethyl). Isoindol variant: 3-oxo group (non-dioxo). Application: Anticandidate drug with enhanced pharmacokinetics from trifluoromethyl and fluorinated aromatic rings .

Electronic and Steric Effects

- Methylsulfanyl (SCH₃): Electron-donating, increases lipophilicity compared to electron-withdrawing groups (e.g., cyano, CF₃). May reduce metabolic oxidation rates relative to thioether analogs.

- Trifluoromethyl (CF₃) : Enhances metabolic stability and binding affinity in herbicides and pharmaceuticals .

- Cyano (CN): Strong electron-withdrawing effect, useful in stabilizing enamide structures for synthesis .

Activity Insights

- Herbicidal Activity : The sodium salt () demonstrates that chloro and trifluoromethyl groups enhance herbicidal potency, suggesting that the target compound’s methylsulfanyl group may reduce efficacy in this context .

- Pharmaceutical Potential: Ifébemtinib’s trifluoromethyl and fluorinated groups highlight the importance of halogenation for drug-like properties, a feature absent in the target compound .

- Synthetic Utility: The Enamine compound’s cyano group enables click chemistry or nucleophilic additions, contrasting with the target’s methylsulfanyl group, which may limit such reactivity .

Structural Analysis Methodologies

- X-ray Crystallography : Used in and inferred for the target compound via SHELX software (). Isoindol-dione derivatives often require precise structural validation due to their planar, conjugated systems .

- SHELX Applications : Widely employed for refining small-molecule structures, including analogs like the Enamine building blocks and RCSB PDB ligands .

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-(methylsulfanyl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C15H12N2O3S

- Molecular Weight : 300.33 g/mol

- CAS Number : 2248354-82-5

Synthesis

The synthesis of this compound typically involves the reaction of isoindole derivatives with benzamide and methyl sulfide under controlled conditions. The detailed synthetic pathway can be found in various literature sources, which outline the necessary reagents and conditions for optimal yield.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15.2 |

| Compound B | HeLa (Cervical) | 12.5 |

| N-(1,3-dioxo...) | A549 (Lung) | 10.8 |

Antimicrobial Activity

The compound has also been tested for antimicrobial activity. Preliminary results suggest that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Toxicity Studies

Toxicity assessments using zebrafish embryos have shown that the compound has a low toxicity profile, with an LC50 value indicating safety at therapeutic concentrations. The acute toxicity was classified as low, making it a candidate for further development.

Case Studies

- Case Study on Anticancer Effects : A study published in the International Journal of Molecular Sciences demonstrated that a series of benzamide derivatives, including N-(1,3-dioxo...) showed significant cytotoxic effects on cancer cells, with mechanisms involving apoptosis induction.

- Antimicrobial Evaluation : Research conducted by Kumar et al. highlighted the antimicrobial potential of similar isoindole compounds against various pathogens, suggesting that modifications in the structure could enhance efficacy.

Structure-Activity Relationship (SAR)

The biological activity of N-(1,3-dioxo...) is influenced by its structural components:

- The dioxoisoindole moiety contributes to its anticancer properties.

- The methylsulfanyl group appears to enhance antimicrobial activity.

Comparative studies have shown that variations in substituents on the benzamide ring can significantly alter potency and selectivity against different biological targets.

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?

- Analysis :

- Nonlinear regression (GraphPad Prism) for IC/EC calculations.

- Two-way ANOVA with Tukey’s post hoc test for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.